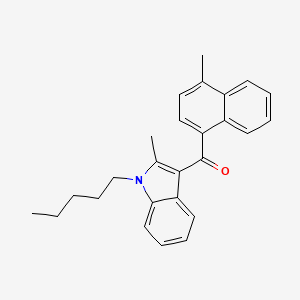

(4-Methyl-1-naphthalenyl)(2-methyl-1-pentyl-1H-indol-3-yl)methanone

Übersicht

Beschreibung

- JWH-149 is the N-pentyl analog of JWH-148.

- It belongs to the class of synthetic cannabimimetics.

- Specifically, it is a ligand for the CB2 receptor.

- Its binding affinity (Ki) at the CB2 receptor is approximately 0.73 ± 0.03 nM .

Vorbereitungsmethoden

- Unfortunately, specific synthetic routes and reaction conditions for JWH-149 are not widely documented.

- it is typically synthesized through chemical reactions involving naphthoylindole derivatives.

- Industrial production methods remain proprietary and may involve modifications of existing synthetic routes.

Analyse Chemischer Reaktionen

- JWH-149 durchläuft wahrscheinlich verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution.

- Häufige Reagenzien und Bedingungen hängen von der jeweiligen Reaktion ab.

- Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, wären Derivate von JWH-149.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

JWH-149 acts as a potent agonist at the cannabinoid receptors CB1 and CB2, which are part of the endocannabinoid system. Its binding affinity and efficacy make it a subject of interest for understanding cannabinoid receptor interactions. The compound exhibits the following characteristics:

- CB1 Receptor Agonism : JWH-149 has shown high affinity for CB1 receptors, which are primarily located in the brain and are involved in the modulation of neurotransmitter release. This interaction is crucial for its psychoactive effects.

- CB2 Receptor Agonism : The compound also binds to CB2 receptors, which are predominantly found in the immune system and peripheral tissues. This suggests potential anti-inflammatory properties .

Potential Therapeutic Uses

Due to its mechanism of action, JWH-149 has been investigated for various therapeutic applications:

- Pain Management : Synthetic cannabinoids like JWH-149 may offer alternative pain relief options, particularly for chronic pain conditions where traditional analgesics are ineffective or cause significant side effects.

- Anti-inflammatory Effects : The agonistic activity at CB2 receptors indicates that JWH-149 could be beneficial in treating inflammatory diseases. Studies have suggested that synthetic cannabinoids can reduce inflammation and modulate immune responses .

- Neurological Disorders : Research into cannabinoids has indicated potential benefits in managing conditions such as multiple sclerosis and epilepsy. JWH-149's effects on neurotransmitter release may contribute to neuroprotective outcomes .

Forensic Applications

JWH-149 is also relevant in forensic science due to its classification as a novel psychoactive substance (NPS). Its detection and analysis are crucial for:

- Drug Testing : As a synthetic cannabinoid, JWH-149 can be identified in biological samples during drug screening processes. Understanding its metabolic pathways aids in developing reliable testing methods .

- Legal Implications : The emergence of synthetic cannabinoids like JWH-149 poses challenges for law enforcement and regulatory bodies. Its legal status varies by region, necessitating ongoing surveillance and research to inform policy decisions .

Case Studies and Research Findings

Several studies have documented the effects and implications of JWH-149:

Wirkmechanismus

- JWH-149’s effects are mediated through the CB2 receptor.

- It likely modulates immune responses, inflammation, and other processes.

- Molecular targets and pathways involve CB2 receptor signaling.

Vergleich Mit ähnlichen Verbindungen

- JWH-149 zeichnet sich durch seine Selektivität für den CB2-Rezeptor aus.

- Zu den ähnlichen Verbindungen gehören JWH-120, JWH-122, JWH-148, JWH-193, JWH-210 und JWH-398 .

Biologische Aktivität

(4-Methyl-1-naphthalenyl)(2-methyl-1-pentyl-1H-indol-3-yl)methanone, commonly known as JWH-149, is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptors CB1 and CB2. This compound is part of a larger class of synthetic cannabinoids that have gained attention for their psychoactive effects and potential therapeutic applications. Understanding its biological activity is crucial for assessing its safety, efficacy, and potential for abuse.

- IUPAC Name : this compound

- CAS Number : 548461-82-1

- Molecular Formula : C₂₅H₂₅NO

- Molecular Weight : 355.47 g/mol

JWH-149 exerts its effects primarily through the activation of cannabinoid receptors, particularly CB1, which are predominantly located in the central nervous system. This activation leads to various physiological effects including alterations in mood, perception, and cognition. The compound's structure allows it to mimic naturally occurring cannabinoids, such as THC (tetrahydrocannabinol), enhancing its binding affinity to these receptors.

1. Psychoactive Effects

Research indicates that JWH-149 produces effects similar to those of THC, including euphoria, altered sensory perception, and relaxation. These effects are mediated by its high affinity for the CB1 receptor.

2. Potential Therapeutic Applications

While primarily studied for its recreational use, there is emerging interest in the therapeutic potential of synthetic cannabinoids like JWH-149 in managing pain, inflammation, and certain neurological disorders. However, research is still limited.

3. Toxicity and Safety Concerns

The use of JWH-149 has been associated with adverse effects similar to those seen with other synthetic cannabinoids:

- Cardiovascular Effects : Increased heart rate and blood pressure.

- Psychological Effects : Anxiety, paranoia, and hallucinations.

- Case Studies : A notable case reported a death linked to the abuse of synthetic cannabinoids including JWH compounds, highlighting potential risks associated with their use .

Table 1: Summary of Biological Activities

Case Studies

One significant case involved the death of an individual attributed to the consumption of a synthetic cannabinoid mixture containing JWH compounds. The forensic analysis revealed that these substances can lead to severe toxicity and unpredictable physiological responses .

Eigenschaften

IUPAC Name |

(4-methylnaphthalen-1-yl)-(2-methyl-1-pentylindol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27NO/c1-4-5-10-17-27-19(3)25(23-13-8-9-14-24(23)27)26(28)22-16-15-18(2)20-11-6-7-12-21(20)22/h6-9,11-16H,4-5,10,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTJAMXUOXJGSCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40203331 | |

| Record name | JWH-149 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40203331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548461-82-1 | |

| Record name | (4-Methyl-1-naphthalenyl)(2-methyl-1-pentyl-1H-indol-3-yl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=548461-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | JWH-149 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0548461821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JWH-149 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40203331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JWH-149 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AWD731Y25Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.